2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

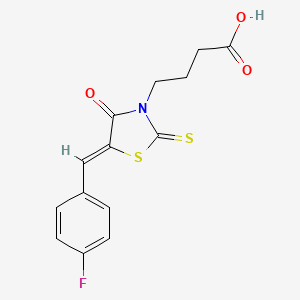

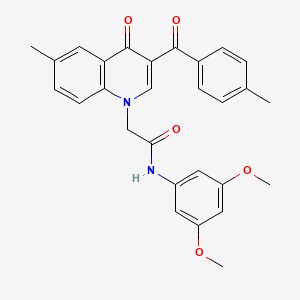

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester is a chemical compound with the molecular formula C16H25BO2S . It has a molecular weight of 292.25 . This compound is typically stored in a refrigerated environment .

Molecular Structure Analysis

The IUPAC name for this compound is 2-{2-[(isopropylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The InChI code is 1S/C16H25BO2S/c1-12(2)20-11-13-9-7-8-10-14(13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.25 . It is typically stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Periodontitis Treatment

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester: has been utilized in the development of a reactive oxygen species (ROS)-responsive drug delivery system. This system, created by modifying hyaluronic acid with the compound, encapsulates curcumin to form nanoparticles that release the drug in a ROS environment, which is beneficial for treating periodontitis . These nanoparticles specifically target CD44 receptors, enhancing cellular uptake and providing anti-inflammatory and anti-oxidative stress functions, offering a potential advancement in dental therapeutics .

Solubility Enhancement in Organic Solvents

The compound has been studied for its solubility properties in various organic solvents. It exhibits better solubility than its parent phenylboronic acid, particularly in chloroform, which is essential for selecting the appropriate solvent for reactions or product purification by crystallization . This property is crucial for its application in organic synthesis and materials engineering .

Catalysis in Organic Synthesis

In organic synthesis, 2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester can be used in catalytic protodeboronation of boronic esters. This process is paired with a Matteson homologation, allowing for formal anti-Markovnikov alkene hydromethylation, a valuable transformation in the synthesis of complex organic molecules .

Asymmetric Synthesis

Organoboron compounds, including 2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester , are significantly utilized in asymmetric synthesis. Their transformations into a range of functional groups provide access to diverse molecules with high enantioselectivity, which is pivotal for the development of pharmaceuticals and fine chemicals .

Drug Delivery Systems

The compound’s ability to respond to ROS makes it an excellent candidate for constructing drug delivery systems. These systems can be designed to release therapeutic agents in response to specific biological triggers, such as oxidative stress, enhancing the efficacy and specificity of treatments .

Molecular Recognition

Due to its structural properties, 2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester can be employed in molecular recognition processes. This application is particularly relevant in the development of sensors and diagnostic tools that can detect and measure biological analytes with high precision .

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(propan-2-ylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2S/c1-12(2)20-11-13-9-7-8-10-14(13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJBXGXKIMZCRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2856102.png)

![2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2856106.png)

![Ethyl 7-oxo-2-{[(phenylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2856108.png)

![methyl [4-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2856109.png)

![N~4~-(1,3-benzodioxol-5-yl)-N~6~-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2856116.png)

![N-(4-(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2856118.png)